molecular formula C23H32ClNO5 B1157170 (+)-Cloprostenol methyl amide

(+)-Cloprostenol methyl amide

Cat. No.: B1157170
M. Wt: 438
InChI Key: IFOQFZVPFCRSLM-OWEKAKITSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-Cloprostenol is a synthetic analog of prostaglandin F2α (PGF2α). It is an FP receptor agonist and a potent luteolytic agent in rats and hamsters. It is 200 times and 100 times more potent than PGF2α in terminating pregnancy in hamsters and rats, respectively, without the side effects associated with PGF2α. Cloprostenol is also used in veterinary medicine as a luteolytic agent for the induction of estrus and the treatment of reproductive disorders in cattle, swine, and horses. (+)-Cloprostenol methyl amide is a more lipid soluble form of (+)-cloprostenol. Amides of PGs may serve as prodrugs, under the condition they are hydrolyzed appropriately in certain tissues to generate the bioactive free acid.

Properties

Molecular Formula

C23H32ClNO5

Molecular Weight

438

InChI

InChI=1S/C23H32ClNO5/c1-25-23(29)10-5-3-2-4-9-19-20(22(28)14-21(19)27)12-11-17(26)15-30-18-8-6-7-16(24)13-18/h2,4,6-8,11-13,17,19-22,26-28H,3,5,9-10,14-15H2,1H3,(H,25,29)/b4-2-,12-11+/t17-,19-,20-,21+,22-/m1/s1

InChI Key

IFOQFZVPFCRSLM-OWEKAKITSA-N

SMILES

O[C@@H]1[C@H](C/C=CCCCC(NC)=O)[C@@H](/C=C/[C@@H](O)COC2=CC=CC(Cl)=C2)[C@H](O)C1

Synonyms

D-Cloprostenol methyl amide; (+)-16-m-Chlorophenoxy tetranor PGF2α methyl amide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Cloprostenol methyl amide
Reactant of Route 2
(+)-Cloprostenol methyl amide
Reactant of Route 3
(+)-Cloprostenol methyl amide
Reactant of Route 4
(+)-Cloprostenol methyl amide
Reactant of Route 5
(+)-Cloprostenol methyl amide
Reactant of Route 6
(+)-Cloprostenol methyl amide

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